molecular formula C6H8BNO3 B060493 2-Methoxypyridine-3-boronic acid CAS No. 163105-90-6

2-Methoxypyridine-3-boronic acid

Cat. No. B060493
M. Wt: 152.95 g/mol
InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including compounds similar to 2-methoxypyridine-3-boronic acid, often involves electrophilic activation of unprotected substrates through reversible covalent bonds between boronic acid and functional groups on the parent molecule. For instance, an efficient synthesis method has been developed for 3,4-hydroxypyridinone derivatives via electrophilic activation in water, demonstrating high yields and the ability to incorporate various amine donors (Ke et al., 2022). Similarly, methods for synthesizing related pyridine boronic acid compounds through directed ortho-metalation and cross-coupling reactions have been reported, highlighting the versatility of these compounds in organic synthesis (Thompson et al., 2005).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and the formation of complexes with various ligands. X-ray crystallography studies have provided detailed insights into the structure of these compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds that stabilize their conformation and facilitate their participation in chemical reactions (Luliński & Serwatowski, 2006).

Chemical Reactions and Properties

Boronic acids are known for their ability to form reversible covalent bonds with diols and carbohydrates, a property that is exploited in various synthetic applications, including the formation of complex molecular architectures and polymers (Severin, 2009). Additionally, the Suzuki-Miyaura cross-coupling reaction is a prominent example of how boronic acids, including 2-methoxypyridine-3-boronic acid derivatives, are utilized in creating biaryl compounds through reactions with aryl halides (Bouillon et al., 2003).

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : 2-Methoxypyridine-3-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Method : The reaction involves three steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid (like 2-Methoxypyridine-3-boronic acid) is involved in the transmetalation step, where it transfers the organic group to palladium .
  • Results : This reaction has been successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Organic Electronics

  • Field : Material Science
  • Application : Derivatives of 2-Methoxypyridine-3-boronic acid may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.

Molecular Recognition

  • Field : Chemical Biology
  • Application : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems .
  • Method : Boronic acids form five-membered boronate esters with diols, which allows them to bind to diol and polyol motifs present in saccharides and catechols .
  • Results : This property of boronic acids has been used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Drug Development

  • Field : Pharmaceutical Sciences
  • Application : 2-Methoxypyridine-3-boronic acid is commonly used as a building block in the preparation of various pharmaceuticals . It enables the introduction of the methoxy and boronic acid moieties into target molecules .

Agrochemicals

  • Field : Agrochemistry
  • Application : 2-Methoxypyridine-3-boronic acid is also used in the development of new crop protection agents .

Material Science

  • Field : Material Science
  • Application : Boronic acids, including 2-Methoxypyridine-3-boronic acid, are used in the Suzuki–Miyaura coupling reaction, which is widely applied in the synthesis of polymers .
  • Method : The reaction involves three steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid is involved in the transmetalation step, where it transfers the organic group to palladium .
  • Results : This reaction has been successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

  • Field : Organic Chemistry
  • Application : 2-Methoxypyridine-3-boronic acid can be used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .

Environmental Science

  • Field : Environmental Science
  • Application : While not a direct application, it’s important to note that when 2-Methoxypyridine-3-boronic acid is burned, it produces obnoxious and toxic fumes, including Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Oxides of boron . This information is crucial for proper handling and disposal of the compound.

Safety And Hazards

2-Methoxypyridine-3-boronic acid is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed .

properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLYUXUHWBCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376383
Record name 2-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridine-3-boronic acid

CAS RN

163105-90-6
Record name 2-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-3-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (1.42 mL, 10 mmol) in THF (10 mL) at 0° C. was added nBuLi (2.5 M, 4.25 mL, 10.6 mmol) dropwise. After stirring at 0° C. for 45 min, a solution of 2-methoxypyridine (0.96 mL, 9.2 mmol) in THF (5 mL) was added, and the mixture was stirred for an additional 1 h before B(OiPr)3 (2.54 mL, 11 mmol) was added. 30 min later, H2O was added to quench the reaction, the THF was removed in vacuo and the aqueous layer was extracted with ether. The aqueous layer was separated, acidified with 48% HBr to pH=4, the resulting precipitates were collected by filtration to yield 2-methoxypyridine-3-ylboronic acid (0.46 g, 40%).
Quantity
1.42 mL
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in THF (223 mL) was added to (trimethylsilylmethyl)lithium (218 mL, 13.8 weight percent in hexanes) at −20° C. The lithiation was 84% complete after 7 hours. Tri-isopropylborate (40.8 g) was added at 20° C. over 40 minutes. The mixture was stirred overnight at ambient temperature. 5 percent NaOH (aq, 225 mL) was added. The aqueous layer was removed and brought to pH 5 by adding 10% HCl (aq). The resulting white precipitate was isolated by filtration. After drying, 22.23 g of 2-methoxypyridine-3-boronic acid was obtained (68% yield).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
DL Priebbenow, L Barbaro, JB Baell - Organic & Biomolecular …, 2016 - pubs.rsc.org
… of the 2-methoxypyridine analogue 32 involved a key palladium-catalysed Suzuki–Miyaura cross-coupling reaction between a commercially available 2-methoxypyridine-3-boronic acid …
Number of citations: 16 pubs.rsc.org
SY Moon, J Nam, K Rathwell, WS Kim - Organic letters, 2014 - ACS Publications
… Interestingly, the reaction between mesyl azide and 2.0 equiv of 2-methoxypyridine-3-boronic acid provided only the desired coupled product 7i in 50% yield (Table 4, entry 9), while …
Number of citations: 137 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
L Barbaro, G Nagalingam, JA Triccas, L Tan… - RSC Medicinal …, 2021 - pubs.rsc.org
… Suzuki–Miyaura cross-coupling of 4 with 2-methoxypyridine-3-boronic acid afforded triaryl alkene 5. Hydrolysis of the acetate group in 5 to generate ketone 6 followed by bromination of …
Number of citations: 5 pubs.rsc.org
L Hie, JJ Chang, NK Garg - Journal of chemical education, 2015 - ACS Publications
… 2-Methoxypyridine-3-boronic acid is commercially available from Combi-Blocks, Inc. (CAS #163105–90–6) at an approximate cost of $10 USD/gram. Simpler and less expensive …
Number of citations: 33 pubs.acs.org
K Zheng, F Yang, Z Huang, Y Zhan, Z Xiao, W Li… - Journal of Materials …, 2022 - Elsevier
… Finally, several compounds (7–33-7-36) were synthesized using 2-methoxypyridine-3-boronic acid as the borylation reagent, which further demonstrated the good substrate tolerance of …
Number of citations: 4 www.sciencedirect.com
M Yence - 2019 - search.proquest.com
… Fluoranthene analogue 36 was prepared according to General Procedure using 1,8-dibromo-4,5-dimethoxynaphthalene (50 mg, 0.15 mmol), 2-methoxypyridine-3boronic acid (24 mg, …
Number of citations: 4 search.proquest.com
KB Teuscher, KM Meyers, Q Wei, JJ Mills… - Journal of medicinal …, 2022 - ACS Publications
WD repeat domain 5 (WDR5) is a nuclear scaffolding protein that forms many biologically important multiprotein complexes. The WIN site of WDR5 represents a promising …
Number of citations: 11 pubs.acs.org
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2017 - nature.com
… To a solution of compound 30 (100.2 mg, 0.173 mmol) in DMF (1 ml) and water (0.25 ml) were added Pd(PPh 3 ) 4 (12.5 mg, 0.011 mmol), 2-methoxypyridine-3-boronic acid (62.6 mg, …
Number of citations: 7 www.nature.com
XY Liu, HB Zhu, YJ Shen, J Jiang, T Tu - Chinese Chemical Letters, 2017 - Elsevier
… In the heterocyclic cases, 2-methoxypyridine-3-boronic acid and quinoline-6-boronic acid all resulted in excellent yields for products 24 and 25 (96% and 93%, respectively). Intriguingly…
Number of citations: 15 www.sciencedirect.com

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